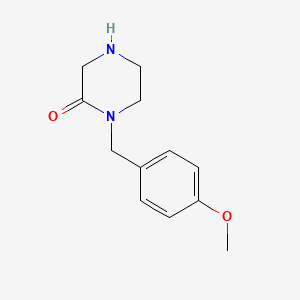

1-(4-Methoxybenzyl)piperazin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWPWJJUTSFCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602372 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893747-38-1 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 4 Methoxybenzyl Piperazin 2 One Derivatives

Impact of Substitutions on the Piperazin-2-one (B30754) Ring

The piperazin-2-one ring is a versatile scaffold, and its substitution pattern is a critical determinant of biological activity. nih.gov The introduction of various functional groups at different positions on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn governs its interaction with biological targets.

Analysis of Regioselective Functionalization Effects

The specific placement of substituents on the piperazin-2-one ring, known as regioselectivity, has a profound impact on the compound's efficacy. Research on related piperazine-containing compounds demonstrates that modifications at different nitrogen or carbon atoms of the ring can lead to vastly different biological outcomes. For instance, in a study on anti-influenza A virus agents with a piperazine (B1678402) ring, modifications were explored on the ring to understand the structure-activity relationship. nih.gov It was found that certain substitutions enhanced the in vitro activity against the virus, while others were detrimental. nih.gov

Investigations into various piperazine-containing scaffolds show that substituents on the piperazine unit are crucial for their inhibitory activity. nih.gov For example, in one series of antitumor agents, the introduction of specific groups on the piperazine moiety significantly improved antiproliferative activity against cancer cell lines like PC3. nih.gov This highlights that the regioselective functionalization is a key strategy for optimizing the biological activity of piperazin-2-one derivatives.

Table 1: Impact of Piperazine Ring Substitution on Biological Activity (Illustrative Example) This table is based on findings from related piperazine structures to illustrate the principle of regioselective functionalization.

| Compound Series | Substituent on Piperazine Ring | Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Anti-Influenza Agents | (R)-methyl at C-3 | Influenza A Virus H1N1 | Excellent in vitro activity (IC50: 0.03-0.06 µM) | nih.gov |

| Antitumor Matrine Derivatives | Various substituted phenyl groups | PC3 Cancer Cells | Significant improvement in antiproliferative activity | nih.gov |

| Antitumor Triterpene Derivatives | Acyl piperazine moiety | MCF-7, HeLa, A549 cell lines | Improved antitumor bioactivities | nih.gov |

Influence of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological efficacy of chiral piperazin-2-one derivatives. mdpi.com When a chiral center is present on the piperazin-2-one ring, the resulting enantiomers or diastereomers can exhibit significantly different potencies and even opposing pharmacological effects. nih.gov

A compelling example is seen in studies of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, where the stereochemistry determined whether the compound acted as a narcotic agonist or antagonist. nih.gov The S-(+) enantiomers of several derivatives displayed potent analgesic activity, in some cases over 100 times more potent than morphine, while their corresponding R-(-) enantiomers showed narcotic antagonist activity. nih.gov This demonstrates an uncommon enantioselectivity, where each stereoisomer interacts with the receptor in a fundamentally different manner. nih.gov

Table 2: Influence of Stereochemistry on Pharmacological Activity

| Compound Series | Stereoisomer | Biological Activity | Reference |

|---|---|---|---|

| 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | S-(+) enantiomers | Strong analgesic activity (narcotic agonist) | nih.gov |

| R-(-) enantiomers | Narcotic antagonist activity | nih.gov | |

| 3-Br-Acivicin Derivatives | (5S, αS) isomers | Significant antiplasmodial activity | mdpi.com |

| Other isomers | Reduced or no activity | mdpi.com |

Role of the 4-Methoxybenzyl Group in Ligand-Target Interactions

The 4-methoxybenzyl moiety, and more broadly the (methoxyphenyl)piperazine fragment, is a common pharmacophore in ligands targeting various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov This structural element is often crucial for achieving high-affinity binding and selectivity. nih.gov

Molecular modeling and SAR studies have shown that the methoxyphenyl group anchors the ligand into a specific binding pocket on the receptor. nih.govnih.gov For example, in a series of dopamine D2 and D3 receptor ligands, the 1-(2-methoxyphenyl)piperazine (B120316) unit was a key component for high affinity. nih.govresearchgate.net Docking analyses of related ligands at the D2 dopamine receptor suggest that the protonated nitrogen of the piperazine ring can form a stable salt bridge with key acidic residues, such as Asp114, firmly positioning the molecule. nih.gov The methoxybenzyl portion then extends into a hydrophobic pocket, where it can form favorable interactions. researchgate.net

The position of the methoxy (B1213986) group (ortho, meta, or para) is also critical. Studies on different receptor ligands have shown that moving the methoxy group can significantly alter binding affinity and selectivity, indicating that its precise orientation is necessary to fit the topology of the receptor's binding site. nih.govnih.gov

Investigations into Modifications on the Phenyl Ring of the Methoxybenzyl Moiety

Systematic modifications to the phenyl ring of the methoxybenzyl group have been a fruitful strategy for exploring the SAR and optimizing ligand properties. nih.gov Adding or changing substituents on this ring alters its electronic and steric characteristics, which can fine-tune its interaction with the biological target. mdpi.com

For instance, research on ketamine analogues showed that the position of substituents on the phenyl ring had a significant effect on sedative activity, with 2- and 3-substituted compounds generally being more active than 4-substituted ones. mdpi.com In a different study on IMPDH inhibitors, replacing a cyclohexyl ring with a phenyl ring was detrimental to activity, but adding specific substituents back onto the phenyl ring could recover or even improve efficacy. A 3-cyano substitution, for example, improved whole-cell activity, whereas a 4-cyano group was harmful. researchgate.net

These findings indicate that the electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituents are critical variables. Such modifications can influence the molecule's ability to form hydrogen bonds, engage in π-stacking interactions, and adopt the optimal conformation for binding within the target protein. nih.gov

Table 3: Effect of Phenyl Ring Substitution on Biological Activity (Illustrative)

| Parent Scaffold | Phenyl Ring Modification | Effect on Activity | Reference |

|---|---|---|---|

| IMPDH Inhibitor | Unsubstituted Phenyl | Loss of biochemical and whole-cell activity | researchgate.net |

| IMPDH Inhibitor | 3-Cyano Phenyl | Improved whole-cell activity | researchgate.net |

| IMPDH Inhibitor | 4-Cyano Phenyl | Deleterious to activity | researchgate.net |

| 1,2-Benzothiazine Derivatives | 3,4-Dichlorophenyl | High cytotoxic activity, superior to doxorubicin | nih.gov |

Principles of Rational Design for Enhanced Potency and Selectivity

The development of potent and selective 1-(4-methoxybenzyl)piperazin-2-one derivatives is increasingly guided by principles of rational design. nih.govnih.gov This approach leverages structural information from SAR studies and computational methods to design new molecules with a higher probability of success, moving beyond traditional trial-and-error screening. mdpi.com

A key strategy involves using molecular docking to visualize how a ligand fits into the active site of its target protein. nih.govnih.gov This allows chemists to design new analogues with modifications predicted to enhance binding affinity. For example, if docking studies reveal an empty hydrophobic pocket near the ligand, a new derivative can be synthesized with an added hydrophobic group to fill that space and increase potency. nih.gov

Pharmacophore modeling is another powerful tool. By identifying the essential structural features and their spatial arrangement required for biological activity (the pharmacophore), researchers can design novel scaffolds that retain these key features while having improved properties. nih.gov The ultimate goal of rational design is to optimize multiple parameters simultaneously: enhancing potency at the desired target, improving selectivity over off-targets to reduce side effects, and ensuring the molecule has favorable pharmacokinetic properties (e.g., absorption, metabolic stability). nih.gov This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. nih.govmdpi.com

Biological Activities and Pharmacological Investigations of 1 4 Methoxybenzyl Piperazin 2 One Derivatives

Antineoplastic and Antiproliferative Activities

The quest for novel anticancer agents has led to the exploration of 1-(4-methoxybenzyl)piperazin-2-one derivatives, which have shown promising results in preclinical studies. nih.gov

In Vitro Evaluation against Various Cancer Cell Lines

A number of studies have highlighted the potential of this compound derivatives as antiproliferative agents. For instance, a series of thiouracil derivatives incorporating this scaffold were synthesized and evaluated for their ability to induce cell death in human breast cancer cells. nih.gov These compounds exhibited activities ranging from moderate to significant in the MCF-7 cell line. nih.gov Notably, compounds 5a and 5e from this series were found to inhibit the activity of Poly (ADP-Ribose) Polymerase 1 (PARP1), a key enzyme in DNA repair, leading to increased cell death. nih.govresearchgate.net The IC50 value for compound 5e was determined to be 18 μM. researchgate.net

Further investigations into the mechanism of action revealed that these compounds not only inhibit the catalytic activity of PARP1 but also promote its cleavage, enhance the phosphorylation of H2AX (a marker of DNA double-strand breaks), and increase the activity of caspases 3 and 7, which are crucial executioners of apoptosis. nih.govresearchgate.net Computational modeling has further supported the interaction between compound 5e and PARP1. nih.gov

The versatility of the piperazine (B1678402) scaffold is also evident in its incorporation into other classes of potential anticancer agents. For example, certain indole-isatin hybrids have been evaluated for their antiproliferative potential against human cancer cell lines such as A-549 (lung), HT-29 (colon), and ZR-75 (breast). nih.gov Similarly, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and tested against K562, Colo-205, MDA-MB 231, and IMR-32 human cancer cell lines, with some compounds showing good activity. nih.gov

The introduction of a piperazine moiety has been shown to improve the anticancer activity of other known compounds. For example, new thiosemicarbazone derivatives containing a piperazine ring have demonstrated potent and selective antiproliferative activity against a variety of cancer cell types. nih.gov Specifically, compounds L9 and L10, which contain fluorine atoms, showed the best activity against all tested cancer lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (μM) | Reference |

| 5e | MCF-7 (Breast) | Significant | 18 | researchgate.net |

| 5o | A-549 (Lung) | Potent | 1.69 | nih.gov |

| 5w | A-549 (Lung) | Potent | 1.91 | nih.gov |

| 6d | Colo-205, MDA-MB 231, IMR-32 | Good | - | nih.gov |

| 6e | Colo-205, MDA-MB 231, IMR-32 | Good | - | nih.gov |

| 6i | Colo-205, MDA-MB 231, IMR-32 | Good | - | nih.gov |

| L3 | HCT116 p53+/+ | Most Active | 0.12 | nih.gov |

| L9 | Various | Best Activity | - | nih.gov |

| L10 | Various | Best Activity | - | nih.gov |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Properties

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens.

Antibacterial Efficacy Studies

Piperazine derivatives have demonstrated notable antibacterial activity. For instance, certain 4-piperazinylquinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds 1a and 1b exhibited MIC values in the range of 3.9–7.8 μM against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. nih.gov Other derivatives, such as 2a and 2b , were also effective against S. aureus, P. aeruginosa, and E. coli with MIC values between 3 and 12 μM. nih.gov

The antimicrobial action of some piperazine-based polymers has been attributed to their ability to target and disrupt the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and ultimately cell death. nih.gov

Antifungal Efficacy Studies

The antifungal potential of piperazine derivatives is also an active area of research. Azole-containing piperazine derivatives have shown both antibacterial and antifungal activities. nih.gov For example, a multifunctionalized piperazine polymer demonstrated efficient antimicrobial activity against Candida albicans when compared to the standard antifungal drug fluconazole. nih.gov Furthermore, some 1,2,4-triazole (B32235) derivatives incorporating a piperazine moiety have shown significant antifungal activity against various fungal isolates, including Candida species. nih.gov

Antiviral Efficacy Studies

The antiviral properties of piperazine and its derivatives have been explored against several viruses. nih.gov Piperazine itself has been shown to bind to the conserved hydrophobic pocket of the capsid protein of Aura virus, a model for alphaviruses. nih.gov Molecular docking studies have suggested that piperazine binds with even higher affinity to the capsid protein of Chikungunya virus. nih.gov This binding offers a promising target for the development of novel anti-alphaviral drugs. nih.gov

Anti-Mycobacterial Investigations

Derivatives of this compound have been evaluated for their activity against various Mycobacterium species. A study investigating basic meta-/para-alkoxyphenylcarbamic esters bearing a 4-(2-methoxyphenyl)piperazin-1-yl fragment tested their in vitro activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. researchgate.net The meta-alkoxy substituted derivatives were found to be slightly more effective than their para-alkoxy counterparts, with MICs ranging from 32 to 62.5 μmol/l against the tested mycobacterial strain. researchgate.net However, these MIC values were substantially higher than that of the reference standard, isoniazid. researchgate.net

Another study focused on novel 1,4-benzoxazin-2-one derivatives, which were designed to target the MenB enzyme, crucial for the viability of mycobacteria. nih.gov These compounds demonstrated potent antimycobacterial activity, with minimum inhibitory concentrations between 2 and 8 μg/mL against various strains of Mycobacterium tuberculosis, including drug-resistant strains. nih.gov

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Microbial Target | Activity/MIC | Reference |

| 4-Piperazinylquinolines (1a, 1b) | S. aureus, P. aeruginosa, B. subtilis, E. coli | MIC: 3.9–7.8 μM | nih.gov |

| 4-Piperazinylquinolines (2a, 2b) | S. aureus, P. aeruginosa, E. coli | MIC: 3–12 μM | nih.gov |

| Multifunctionalized piperazine polymer | Candida albicans | Efficient antimicrobial activity | nih.gov |

| Piperazine | Chikungunya virus | Binds to capsid protein | nih.gov |

| meta-Alkoxy substituted piperazine derivatives | Mycobacterium species | MIC: 32–62.5 μmol/l | researchgate.net |

| 1,4-Benzoxazin-2-one derivatives | Mycobacterium tuberculosis | MIC: 2–8 μg/mL | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Central Nervous System (CNS) Activities

Derivatives of this compound have shown significant promise in modulating various CNS functions, including mood, psychosis, anxiety, and cognition. These effects are often attributed to their interactions with key neurotransmitter systems. ijrrjournal.com

Antidepressant-like Effects

Several studies have highlighted the antidepressant potential of piperazine derivatives. These compounds are often evaluated using preclinical models such as the forced swim test (FST) and the tail suspension test (TST), where a reduction in immobility time is indicative of antidepressant-like activity. nih.govnih.gov

One study described the synthesis of novel aralkyl piperazine derivatives and their evaluation for serotonin (B10506) reuptake inhibitory activity and affinities for 5-HT1A and 5-HT7 receptors. nih.gov The most promising compounds exhibited high affinities for these receptors and potent serotonin reuptake inhibition, leading to significant antidepressant-like effects in both the FST and TST models. nih.gov Another study focused on a new piperazine derivative of xanthone, which demonstrated potent antidepressant-like activity in the FST, suggested to be mediated through the serotonergic system. nih.gov

Research into a piperazine derivative, LQFM212, showed an antidepressant-like effect in the FST after both single and repeated administration. nih.gov This effect was reversed by antagonists for various monoaminergic receptors, indicating the involvement of the monoaminergic pathway. nih.gov Furthermore, repeated treatment with this compound led to an increase in hippocampal brain-derived neurotrophic factor (BDNF) levels. nih.gov

A separate investigation into a series of piperazine derivatives identified a compound, 6a, with high affinity for the 5-HT1A receptor (Ki = 1.28 nM). tandfonline.com This compound significantly increased serotonin levels and reversed the reduction in 5-HT1A receptor, BDNF, and PKA expression in the hippocampus of a mouse model of depression. tandfonline.com Similarly, another study synthesized novel aryl piperazine derivatives targeting both 5-HT1A and sigma-1 receptors. One compound, in particular, showed high affinity for both receptors and demonstrated marked antidepressant activity in the FST and TST. d-nb.infothieme-connect.com

The antidepressant-like activity of another piperazine derivative was demonstrated by its ability to decrease immobility time in the forced swimming test. This effect was reversed by monoaminergic antagonists, suggesting a mechanism involving the serotonergic, noradrenergic, and dopaminergic pathways. ufg.br

Table 1: Antidepressant-like Effects of Piperazine Derivatives

| Compound/Derivative | Test Model | Key Findings |

|---|---|---|

| Aralkyl piperazine derivatives | FST, TST | High affinity for 5-HT1A/5-HT7 receptors, potent serotonin reuptake inhibition. nih.gov |

| Xanthone piperazine derivative | FST | Potent antidepressant-like activity, likely mediated by the serotonergic system. nih.gov |

| LQFM212 | FST | Antidepressant-like effect involving the monoaminergic pathway and increased hippocampal BDNF. nih.gov |

| Compound 6a | FST, TST | High affinity for 5-HT1A receptor, increased serotonin and reversed changes in 5-HT1A, BDNF, and PKA. tandfonline.com |

| Aryl piperazine derivative (Compound 27) | FST, TST | High affinity for both 5-HT1A and sigma-1 receptors, marked antidepressant activity. d-nb.infothieme-connect.com |

Antipsychotic Potential

The antipsychotic potential of this compound derivatives is often linked to their ability to interact with dopamine (B1211576) D2 and serotonin 5-HT2A receptors. nih.govgoogle.comgoogle.comdrugbank.com Blockade of these receptors is a key pharmacological feature of many antipsychotic medications. nih.gov

Research has led to the synthesis of novel heterocyclic compounds that exhibit partial agonist activity at dopamine D2 receptors and antagonist activity at serotonin 5-HT2A receptors. google.comgoogle.com This dual action is a characteristic of some atypical antipsychotic drugs. Further modifications of aripiprazole, a known antipsychotic, have resulted in the discovery of β-arrestin–biased D2R ligands that demonstrate potent antipsychotic-like activity in animal models without inducing motor side effects. bioon.com.cn

The development of N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides has yielded compounds with high affinity for dopamine D3 receptors, which are also a target for antipsychotic drugs. nih.gov

Anxiolytic Potential

The anxiolytic potential of piperazine derivatives has been investigated in various preclinical models of anxiety, such as the elevated plus-maze (EPM) test. nih.govwikipedia.orgucsf.eduresearchgate.net The EPM assesses anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces. ucsf.edu

One study investigated a novel serotonin type-3 (5-HT3) receptor antagonist, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g), and found that it exhibited anxiolytic-like effects in the EPM, light-dark box, and hole-board tests. nih.gov Another piperazine derivative, LQFM180, also demonstrated anxiolytic-like activity in the EPM, which was suggested to be mediated through the serotonergic pathway. ufg.br

It's noteworthy that some 5-HT1A receptor agonists, such as buspirone, can show an anxiogenic-like profile in the EPM, highlighting the complexity of serotonergic modulation of anxiety. nih.govwikipedia.org

Table 2: Anxiolytic Potential of Piperazine Derivatives

| Compound/Derivative | Test Model | Key Findings |

|---|---|---|

| (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) | EPM, Light-Dark Box, Hole Board | Anxiolytic-like effects. nih.gov |

Neuroprotective Effects

Recent research has explored the neuroprotective potential of piperazine derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's disease. elsevierpure.comnih.govnih.gov Studies have identified piperazine derivatives that act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in the stability of dendritic spines and memory formation. elsevierpure.comnih.govnih.gov

In vitro screening has shown that some of these compounds can protect mushroom spines from amyloid toxicity. elsevierpure.comnih.govnih.gov One such piperazine derivative was found to potentiate TRPC6 channels and restore long-term potentiation in a mouse model of Alzheimer's disease, suggesting its potential as a lead molecule for developing therapeutic agents. elsevierpure.comnih.govnih.gov

Memory-Enhancing Properties

The memory-enhancing properties of piperazine derivatives have been investigated, often in the context of cognitive deficits associated with Alzheimer's disease. nih.govnih.gov

A series of novel piperazine derivatives were designed and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Several of these compounds exhibited potent AChE inhibition and were able to reverse scopolamine-induced memory deficits in a passive avoidance task in mice. nih.gov

Another study focused on a piperazine derivative, cmp2, a potential modulator of the TRPC6 channel. nih.gov This compound was found to improve cognitive functions in a mouse model of Alzheimer's disease, including enhanced performance in the novel object recognition and Morris water maze tests. nih.gov

Anti-inflammatory and Analgesic Potential

In addition to their CNS activities, derivatives of this compound have been investigated for their potential to alleviate inflammation and pain.

The anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents. researchgate.netnih.govnih.govmdpi.comyoutube.com In this model, the injection of carrageenan induces a local inflammatory response characterized by swelling (edema). nih.govmdpi.com The analgesic effects are frequently evaluated using the acetic acid-induced writhing test, where a reduction in the number of abdominal constrictions indicates pain relief. researchgate.netresearchgate.netnih.govnih.govnist.gov

Research has shown that some newly synthesized enaminonitrile derivatives of antipyrine (B355649) containing a piperazine moiety exhibit both anti-inflammatory and analgesic activities in these respective models. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) |

| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) |

| 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212) |

| N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) |

| Aripiprazole |

| Buspirone |

| Spiperone |

| Haloperidol |

| Ketanserin |

| p-aminophenylethyl-m-trifluromethylphenyl piperazine |

| 1-pyrimidinyl piperazine |

| Idazoxan |

| WAY-100635 |

| PCPA (p-chlorophenylalanine) |

| Prazosin |

| SCH-23390 |

| Sulpiride |

| AMPT (alpha-methyl-p-tyrosine) |

| N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides |

| Antipyrine |

| Phenylquinone |

Antinociceptive Activity Assessments

Derivatives of 1-(4-methoxybenzyl)piperazine (B1330243) have been investigated for their potential to alleviate pain. In a study focused on new benzylpiperazine derivatives as σ1 receptor ligands, compound 15 , identified as 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated significant antinociceptive and anti-allodynic effects. nih.gov This compound was tested in a mouse formalin assay for inflammatory pain and a chronic nerve constriction injury model for neuropathic pain, showing dose-dependent activity. nih.gov Notably, it did not cause sedation or impair motor coordination in a rotarod assay, suggesting a favorable safety profile. nih.gov

Another study on thiazole-piperazine derivatives found that several compounds exhibited both central and peripheral antinociceptive activity. mdpi.com Specifically, compounds 3a–3c , 3f , and 3g showed significant pain-reducing effects in hot-plate and acetic acid-induced writhing tests. mdpi.com The antinociceptive action of these compounds was reversed by naloxone, indicating the involvement of the opioidergic system. mdpi.com Molecular docking studies further supported these findings by showing significant interactions between the active compounds and µ- and δ-opioid receptors. mdpi.com

The broader class of piperazine compounds is recognized for a range of biological activities, making them attractive candidates for developing new analgesic drugs. nih.gov For instance, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) reduced pain in both the neurogenic and inflammatory phases of the formalin test and increased latency to thermal stimulus in the tail flick and hot plate tests, suggesting central mechanisms of action. nih.gov

Similarly, pyrrolidine-2,5-dione derivatives, some of which incorporate a piperazine moiety, have shown promise. mdpi.com Compounds 6 and 9 from this class significantly reduced pain responses in both phases of the formalin test, while compound 3 was effective in the inflammatory phase. mdpi.com

A study on a synthetic benzoxazole (B165842) derivative, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), which may be structurally related to the core focus, also demonstrated dose-dependent inhibition of nociceptive effects in various mouse models. europeanreview.org

Table 1: Antinociceptive Activity of Selected Piperazine Derivatives

| Compound | Chemical Name | Test Model | Key Findings |

| 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Formalin test, Chronic nerve constriction injury | Dose-dependent antinociception and anti-allodynic effects. nih.gov |

| 3a–3c, 3f, 3g | Thiazole-piperazine derivatives | Hot-plate test, Acetic acid-induced writhing test | Significant central and peripheral antinociceptive activity. mdpi.com |

| LQFM-008 | 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester | Formalin test, Tail flick test, Hot plate test | Reduced pain in neurogenic and inflammatory phases; increased latency to thermal stimulus. nih.gov |

| 6, 9 | 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin test | Significant antinociceptive effect in both phases of the test. mdpi.com |

| 3 | 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivative | Formalin test | Effective only in the second (inflammatory) phase of the test. mdpi.com |

Enzyme Inhibition Studies

The piperazine scaffold is a key component in several known PARP1 inhibitors, an important target in cancer therapy. nih.gov Research into thiouracil amide derivatives containing a 1-(4-methoxybenzyl)piperazine moiety has identified compounds with PARP1 inhibitory activity. nih.gov Specifically, compounds 5a and 5e were shown to inhibit the catalytic activity of PARP1. nih.gov At a concentration of 100 µM, compound 5a inhibited PARP1 activity by 85.8%, while compound 5e showed 82.1% inhibition. nih.gov These compounds also induced other cellular effects consistent with PARP inhibition, such as enhanced cleavage of PARP1 and increased caspase 3/7 activity, suggesting their potential as a basis for developing new anticancer drugs. nih.gov

Table 2: PARP1 Inhibition by Thiouracil Amide Derivatives

| Compound | Concentration (µM) | % Inhibition of PARP1 Activity |

| 5a | 0.01 | 0.5 |

| 0.1 | 15.6 | |

| 1 | 29.8 | |

| 10 | 70.3 | |

| 100 | 85.8 | |

| 5e | 0.01 | 1.3 |

| 0.1 | 2.0 | |

| 1 | 20.6 | |

| 10 | 53.0 | |

| 100 | 82.1 | |

| 3-aminobenzamide | 0.01 | 1.7 |

| (Reference) | 0.1 | 3.0 |

| 1 | 48.7 | |

| 10 | 61.9 | |

| 100 | 87.2 |

Derivatives of 1-(4-methoxybenzyl)piperazine have also been explored for their potential to inhibit cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.gov In a study of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, several compounds demonstrated potent acetylcholinesterase (AChE) inhibitory activity. nih.gov Compound 4a , which has a chlorine atom on the benzyl (B1604629) ring, was the most potent in this series, with an IC50 value of 0.91 µM. nih.gov The study highlighted that electron-withdrawing groups on the phenyl ring generally enhanced the inhibitory potency. nih.gov

Another study focused on N-methyl-piperazine chalcones as dual inhibitors of monoamine oxidase-B (MAO-B) and cholinesterases. semanticscholar.org This research indicated that the N-methylpiperazine moiety could contribute to AChE inhibition. semanticscholar.org For example, the 4-methylpiperazine chalcones 2b and 2f exhibited significant AChE inhibitory activity. semanticscholar.org While not directly derivatives of this compound, these findings underscore the potential of the broader piperazine class in targeting cholinesterases.

Table 3: Acetylcholinesterase Inhibition by Piperazine Derivatives

| Compound | Chemical Structure Feature | AChE IC50 (µM) |

| 4a | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 ± 0.045 |

| 4g | 2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 5.5 ± 0.7 |

| Donepezil | Reference Drug | 0.14 ± 0.03 |

Mechanism of Action Studies

Receptor Binding and Modulation

1-(4-Methoxybenzyl)piperazin-2-one and its derivatives exhibit notable binding affinities for several classes of receptors, particularly those involved in neurotransmission. The core structure, often featuring a piperazine (B1678402) or a substituted piperazine moiety, is a recognized pharmacophore for many G protein-coupled receptors (GPCRs). nih.gov The nature of the substituents on the piperazine ring and the associated aryl groups significantly influences the binding affinity and selectivity for various receptor subtypes. nih.gov

The serotonergic system is a primary target for compounds containing the arylpiperazine scaffold. nih.gov Derivatives of this class have shown significant affinity for multiple serotonin (B10506) (5-HT) receptor subtypes.

5-HT1A Receptors: The 4-alkyl-1-arylpiperazine scaffold is a key structural feature for high-affinity binding to the 5-HT1A receptor. semanticscholar.org The interaction is often stabilized by a bond between the tertiary amine of the piperazine ring and specific amino acid residues, such as Asp116, within the receptor's binding pocket. semanticscholar.org Compounds bearing a (2-methoxyphenyl)piperazine motif, in particular, have been identified as highly potent 5-HT1A ligands. semanticscholar.orgnih.gov For instance, certain analogues have demonstrated high affinity for 5-HT1A receptors, with Ki values in the nanomolar range. semanticscholar.orgnih.gov The 5-HT1A receptors are implicated in mood, anxiety, and cognition, making them a significant target for therapeutic development. semanticscholar.orgnih.govnih.gov

5-HT2A/C Receptors: Arylpiperazine derivatives also interact with 5-HT2A and 5-HT2C receptors. nih.gov The affinity for these receptors is influenced by the substituents on the aryl ring. For example, the presence of specific groups can modulate the binding profile, and the aromatic system itself is considered necessary for activity at these sites. nih.gov Agonism at the 5-HT2A receptor is a well-established mechanism for the effects of psychedelic drugs. wikipedia.org

5-HT7 Receptors: The arylpiperazine moiety is a known pharmacophore for 5-HT7 receptor ligands as well, highlighting the broad interaction of this chemical class with the serotonergic system. nih.gov

The following table summarizes the binding affinities of representative arylpiperazine compounds at various serotonin receptors.

| Compound Class | Receptor Target | Finding |

| Arylpiperazine Derivatives | 5-HT1A | High affinity (nanomolar Ki values) is associated with the (2-methoxyphenyl)piperazine motif. semanticscholar.orgnih.govnih.gov |

| Arylpiperazine Derivatives | 5-HT2A | The aromatic system is crucial for binding; substituents influence affinity. nih.gov |

| Arylpiperazine Derivatives | 5-HT7 | The arylpiperazine structure is a recognized pharmacophore for this receptor. nih.gov |

This table is interactive. Click on the headers to sort the data.

The dopaminergic system is another critical target for arylpiperazine compounds. The interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, is a key aspect of their pharmacological profile.

D2 Receptors: The arylpiperazine structure is a privileged motif that binds to the D2 receptor. nih.gov The interaction is stabilized by a salt bridge between the protonated piperazine nitrogen and an aspartate residue (Asp 86) in the receptor, as well as edge-to-face interactions between the aryl ring of the ligand and aromatic residues like phenylalanine and tryptophan in the binding pocket. nih.gov Some derivatives show antagonistic effects at D2 receptors. nih.gov

D3 Receptors: Certain N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been developed as high-affinity ligands for the D3 receptor, showing preference over the D2 subtype. acs.org This selectivity is considered a potential therapeutic advantage for various neurological and psychiatric conditions. acs.org

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting through GABA receptors to reduce neuronal excitability. youtube.com The modulation of GABAA receptors is a mechanism shared by various therapeutic agents. mdpi.com

While direct studies on this compound are limited, related piperazine-containing compounds have been shown to modulate GABAA receptors. For example, piperine, which contains a piperidine (B6355638) ring, acts as a positive allosteric modulator of GABAA receptors. nih.govnih.gov This modulation occurs at a binding site that does not require the γ-subunit, suggesting an interaction involving only the α and β subunits. nih.govnih.gov Some methoxy-substituted flavonoids have also been reported to positively modulate GABAA receptors. researchgate.net This suggests that the broader chemical class to which this compound belongs has the potential for GABAergic activity.

Molecular Pathways of Enzyme Inhibition

Enzyme inhibition is another potential mechanism of action for bioactive molecules. This can involve competitive, non-competitive, or other types of inhibition that affect enzyme kinetics. youtube.com

For instance, some heterocyclic compounds, including those with structures related to piperazine, have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) and is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While specific data on this compound is not detailed in the provided context, the potential for enzyme inhibition remains an area of interest for this class of compounds.

Interaction with Other Biological Targets

Beyond the primary neurotransmitter systems, arylpiperazine derivatives can interact with other biological targets.

Sigma Receptors (σ1 and σ2): Derivatives of 1-(4-methoxybenzyl)piperazine (B1330243) have been designed and synthesized as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov Some of these compounds have shown high affinity and selectivity for the σ1 receptor, acting as antagonists. nih.gov This is a promising target for the development of novel analgesics for chronic and neuropathic pain. nih.gov

Adrenergic Receptors: A common challenge in the development of selective 5-HT1A ligands from the arylpiperazine class is their concurrent affinity for α1-adrenergic receptors. nih.gov Many (2-methoxyphenyl)piperazine derivatives exhibit high affinity for both receptor types. acs.org Structure-activity relationship studies have aimed to reduce this adrenergic activity to improve selectivity. nih.govacs.org

The following table summarizes the interactions of benzylpiperazine derivatives with other notable biological targets.

| Compound Class | Target | Finding |

| Benzylpiperazine Derivatives | Sigma-1 (σ1) Receptor | High-affinity antagonists have been developed with potential for pain treatment. nih.gov |

| (2-Methoxyphenyl)piperazine Derivatives | α1-Adrenergic Receptors | Often show high affinity, posing a challenge for developing selective 5-HT1A ligands. nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Modulation of Neurotransmitter Systems

Through its interactions with multiple receptor types, this compound and its analogues can modulate entire neurotransmitter systems.

By binding to and acting as antagonists or modulators at various serotonin and dopamine receptors, these compounds can alter the balance of serotonergic and dopaminergic neurotransmission. nih.govsemanticscholar.org For example, simultaneous antagonism of D2 receptors and modulation of 5-HT1A and 5-HT2A receptors is a strategy employed in the development of atypical antipsychotics for schizophrenia. nih.gov The piperazine moiety is a common feature in drugs targeting a variety of conditions, including depression and psychosis, due to its ability to interact with these key neurotransmitter systems. mdpi.com

Investigations of Intracellular Signaling Pathways

Currently, there is no available research data detailing the effects of this compound on any intracellular signaling pathways. Studies investigating its potential interactions with key cellular targets, such as G-protein coupled receptors, ion channels, kinases, or nuclear receptors, have not been reported. Consequently, information regarding its impact on downstream signaling events, second messenger systems, or gene expression is not available.

To illustrate the type of data that is currently absent for this compound, the following table represents a hypothetical outline of findings that would be necessary to begin to understand its intracellular effects.

Table 1: Hypothetical Data on Intracellular Signaling Pathway Modulation by this compound (Illustrative Purposes Only)

| Pathway Component | Assay Type | Observed Effect | Target Cell Line |

| MAPK/ERK Signaling | |||

| p-ERK1/2 Levels | Western Blot | Not Determined | - |

| PI3K/Akt Signaling | |||

| p-Akt (Ser473) Levels | ELISA | Not Determined | - |

| cAMP Pathway | |||

| Intracellular cAMP | Competition Assay | Not Determined | - |

| NF-κB Pathway | |||

| IκBα Degradation | Immunofluorescence | Not Determined | - |

| Apoptotic Pathways | |||

| Caspase-3/7 Activity | Luminescence Assay | Not Determined | - |

The absence of such data underscores the nascent stage of research into this specific compound. Future investigations would be required to populate such a table and to begin to characterize the molecular pharmacology of this compound.

Advanced Research Methodologies and Computational Approaches

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding how a ligand, such as a piperazine (B1678402) derivative, might interact with a biological target at the molecular level.

In studies of compounds structurally related to 1-(4-Methoxybenzyl)piperazin-2-one, molecular docking has been successfully applied to predict interactions with various protein targets. For instance, research on piperazine-based compounds has explored their binding to targets like the sigma-1 receptor (σ1R), which is overexpressed in many cancer cells. nih.govnih.gov Docking studies of piperidine (B6355638)/piperazine compounds against the σ1R crystal structure (PDB ID: 5HK1) have been performed to understand their binding modes. nih.gov The methodology is often validated by first removing a known, co-crystallized ligand from the protein's binding site and then re-docking it to ensure the computational procedure can accurately reproduce the experimentally determined binding pose. nih.govugm.ac.id

Key interactions identified in these studies often involve specific amino acid residues. For example, in the binding of piperazine derivatives to the sigma-1 receptor, the protonated nitrogen atom of the piperazine ring frequently forms crucial salt bridge interactions with the carboxylate groups of residues Glu172 and Asp126. nih.gov Furthermore, π-cation interactions between the ligand and aromatic residues like Phe107 have been observed to stabilize the complex. nih.gov Similarly, docking studies on other piperazine derivatives have identified potential interactions with enzymes like topoisomerase IIα, a target for anticancer agents. nih.gov

| Compound Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| Piperidine/Piperazine derivatives | Sigma-1 Receptor (σ1R) | Glu172, Asp126, Phe107 | nih.gov |

| Fluoroethylated Piperazine Analogue | Sigma-1 Receptor (σ1R) | Not specified | nih.gov |

| Phenylpiperazine derivatives | Topoisomerase IIα | Aspartic Acid (Asp) | nih.gov |

| Piperazine derivatives | P-glycoprotein (p-gp) | Not specified | scispace.com |

In Silico Approaches for Activity Prediction and Binding Energy Estimation

In silico methods are essential for predicting the biological activity of novel compounds and estimating their binding energy, which helps prioritize candidates for synthesis and further testing. windows.net These computational strategies reduce the time and resources spent on compounds that are unlikely to succeed. windows.net

Binding energy estimation is a key output of molecular docking simulations. The "docking score," often expressed in kcal/mol, provides a numerical estimate of the binding affinity between a ligand and its target protein. For example, a fluorinated analogue of a piperazine compound, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), showed a favorable Glide score (G-score) of -9.4 kcal/mol when docked against the sigma-1 receptor, indicating strong affinity. nih.gov In another study, the parent compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, had a G-score of -5.6 kcal/mol. nih.gov These scores allow researchers to rank different derivatives and predict which modifications might enhance binding.

Beyond docking, in silico tools are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov Predicting these pharmacokinetic profiles at an early stage helps to identify candidates with desirable drug-like properties and avoid late-stage failures in the drug development pipeline. windows.net

| Compound | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | Sigma-1 Receptor (σ1R) | -9.4 | nih.gov |

| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) | Sigma-1 Receptor (σ1R) | -5.6 | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 Receptor (σ1R) | Ki = 3.2 nM (experimental) | nih.gov |

Pharmacophore Modeling and Virtual Screening Techniques

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound libraries to find new molecules with the potential for similar activity.

For piperazine-based scaffolds, pharmacophore models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive ionizable centers. nih.govscispace.com For instance, a pharmacophore for sigma-1 receptor ligands based on piperazine derivatives identified a positive ionizable functionality (the piperidine/piperazine nitrogen), a primary hydrophobic group, and a secondary hydrophobic group as key features. nih.gov

Virtual screening using such models can efficiently filter vast chemical databases to identify a smaller, more manageable set of compounds for further investigation through docking or in vitro testing. This approach was utilized in a study to identify piperazine-based inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. scispace.com The combination of pharmacophore modeling and subsequent docking analysis helps in proposing novel lead compounds with a higher probability of being active. scispace.com

Conformational Analysis and Detailed Ligand-Target Interaction Studies

While docking predicts a static binding pose, conformational analysis and molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex. MD simulations study the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

For piperazine derivatives, MD simulations have been used to validate the stability of docking predictions. In the study of the FEt-PPZ compound bound to the sigma-1 receptor, MD simulations running for 50 nanoseconds showed a low root mean square deviation (RMSD) value of 2 Å, which indicates that the ligand-receptor complex is highly stable. nih.gov

These detailed studies confirm the specific interactions predicted by docking. They can reveal the persistence of key hydrogen bonds, salt bridges (e.g., with Glu172 and Asp126 in σ1R), and hydrophobic interactions throughout the simulation. nih.gov Analysis of the ligand's conformation within the binding pocket reveals how its structure adapts to fit optimally, which is crucial information for structure-based drug design. For example, some piperazine derivatives were observed to adopt a "reverse orientation" with a 180° flip compared to other ligands in the same binding site, highlighting the importance of detailed conformational studies. nih.gov

Application of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors, QSAR models can predict the activity of untested compounds and guide the design of more potent analogues.

In the context of piperazine derivatives, QSAR models have been developed to predict their inhibitory activity against targets like the mammalian target of rapamycin (B549165) complex 1 (mTORC1), an important target in cancer therapy. mdpi.com These models use a variety of molecular descriptors, including:

Electronic Descriptors: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), electrophilicity index (ω). mdpi.com

Physicochemical Descriptors: Molar refractivity (MR), aqueous solubility (LogS), refractive index (n). mdpi.com

Topological Descriptors: Topological Polar Surface Area (TPSA). mdpi.com

The statistical significance of QSAR models is evaluated using parameters like the coefficient of determination (R²). Models with high R² values (e.g., 0.74 to 0.78) are considered robust and predictive. mdpi.com Both 2D and 3D-QSAR models have been successfully applied to piperazine derivatives to analyze their activity as P-glycoprotein inhibitors, demonstrating the utility of these models in developing more effective lead compounds. scispace.com

| Descriptor Type | Descriptor Name | Significance | Reference |

|---|---|---|---|

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Relates to electron-accepting capability | mdpi.com |

| Electronic | Electrophilicity Index (ω) | Measures the ability to accept electrons | mdpi.com |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability | mdpi.com |

| Physicochemical | Aqueous Solubility (LogS) | Predicts solubility in water | mdpi.com |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with drug transport properties | mdpi.com |

| Physicochemical | Refractive Index (n) | Related to the density and composition of the molecule | mdpi.com |

Future Research Directions for this compound: Unlocking its Therapeutic Potential

The compound this compound belongs to the versatile class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents. While specific research on this compound is emerging, the broader landscape of piperazine and piperazin-2-one (B30754) chemistry provides a fertile ground for envisioning its future research trajectories. This article explores the potential avenues for the development and application of this compound, focusing on the synthesis of novel analogs, exploration of new therapeutic indications, and the application of modern drug discovery techniques.

常见问题

Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)piperazin-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves alkylation of a piperazin-2-one scaffold with a 4-methoxybenzyl group. A key strategy is the use of oxidative cleavage (e.g., ceric ammonium nitrate) to selectively remove the 4-methoxybenzyl group, yielding the parent piperazin-2-one (Scheme 1D in ). Optimization includes:

- Temperature control : Maintaining 0–5°C during alkylation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product from byproducts like unreacted benzyl halides .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should contradictory data be resolved?

Methodological Answer:

- NMR : NMR is essential for confirming the presence of the 4-methoxybenzyl group (aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.7–3.8 ppm). Discrepancies in coupling constants may arise from conformational flexibility; variable-temperature NMR can resolve this .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, expected [M+H] = 237.1238).

- X-ray Crystallography : Resolves ambiguities in stereochemistry. For example, angle data (e.g., C43–C44–C45 = 118.30°) from can validate bond hybridization .

Q. What are the primary pharmacological mechanisms associated with this compound derivatives?

Methodological Answer: Derivatives often act as kinase inhibitors or receptor modulators. The 4-methoxybenzyl group enhances lipophilicity, improving blood-brain barrier penetration. For example, fluorinated analogs (e.g., ) inhibit tyrosine kinases by competing with ATP binding. In vitro assays (e.g., kinase activity via ADP-Glo™) and molecular docking (using software like AutoDock Vina) are standard for mechanism validation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what strategies mitigate racemization during deprotection?

Methodological Answer:

- Catalytic asymmetric alkylation : Chiral ligands (e.g., BINOL-derived phosphates) induce enantioselectivity during benzylation (up to 90% ee, as in ).

- Oxidative deprotection : Use mild conditions (e.g., buffered Oxone®) to prevent epimerization. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How do researchers resolve contradictory biological activity data for this compound derivatives across studies?

Methodological Answer: Contradictions often stem from assay variability (e.g., cell line differences, IC measurement protocols). Mitigation strategies include:

- Standardized assays : Use WHO-validated cell lines (e.g., HEK293 for kinase studies) and internal controls.

- Meta-analysis : Compare structural features across studies. For example, shows that fluorination at the phenyl ring increases target affinity by 10-fold, explaining potency disparities .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- QSAR modeling : Utilize descriptors like logP, polar surface area, and Hammett constants to correlate substitutions (e.g., methoxy vs. ethoxy) with activity.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 100 ns trajectories in GROMACS) to assess stability of the piperazine ring in active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。